Anisodine

Description

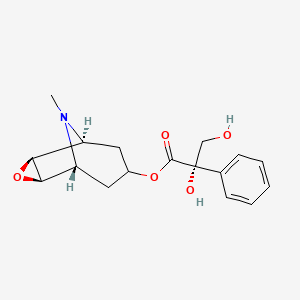

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-QDXGGTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76822-34-9 (hydrochloride) | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20967080 | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52646-92-1 | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANISODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anisodine: A Deep Dive into its Receptor Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, is an anticholinergic drug with a history of use in China for treating acute circulatory shock.[1] Its pharmacological activity stems from its interaction with various neurotransmitter receptors, primarily muscarinic acetylcholine receptors and, to a lesser extent, α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of this compound, detailing its interactions with target receptors, the experimental methodologies used for these characterizations, and the downstream signaling pathways it modulates.

Receptor Binding Affinity and Selectivity

This compound's primary mechanism of action is as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3][4] It also exhibits blocking properties at α1-adrenergic receptors.[2] However, a comprehensive quantitative profile of its binding affinity (Ki) or inhibitory concentration (IC50) across the full spectrum of receptor subtypes is not extensively documented in publicly available literature. The available information suggests a higher potency for muscarinic receptors compared to α1-adrenergic receptors.

Data Presentation

Due to the limited availability of specific Ki or IC50 values for this compound across all receptor subtypes in the reviewed literature, a comprehensive quantitative table cannot be constructed at this time. Research indicates its role as a muscarinic antagonist and an α1-adrenoceptor blocking agent, with a higher potency observed for muscarinic receptors.[2]

| Receptor Family | Subtype | Binding Affinity (Ki/IC50) | Reference Compound |

| Muscarinic Acetylcholine | M1-M5 | Data not available | Atropine (non-selective antagonist) |

| α1-Adrenergic | α1 | Lower potency than prazosin | Prazosin (selective α1 antagonist) |

| Nicotinic Acetylcholine | e.g., α7, α4β2 | Data not available | Nicotine (agonist) |

Table 1: Summary of this compound Receptor Binding Affinity. This table will be updated as more quantitative data becomes available.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[5]

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest. The concentration of the competitor that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Typical Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB) are commonly used non-selective muscarinic receptor antagonists.[6][7]

Procedure Outline:

-

Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

Radioligand Binding Assay for α1-Adrenergic Receptors

A similar competitive binding assay is used to determine the affinity of this compound for α1-adrenergic receptors.

Typical Radioligand: [3H]-Prazosin is a commonly used selective antagonist for α1-adrenergic receptors.

Procedure Outline: The procedure is analogous to the muscarinic receptor binding assay, with the substitution of α1-adrenergic receptor-expressing membranes and [3H]-prazosin as the radioligand.

Signaling Pathways

As a muscarinic receptor antagonist, this compound blocks the effects of acetylcholine, thereby modulating downstream signaling cascades. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8][9] Antagonism of these receptors by this compound would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This, in turn, would reduce the release of intracellular calcium and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8][9] this compound's antagonism of these receptors would block the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Studies have shown that this compound hydrobromide can lead to a concentration-dependent inhibition of calcium ion influx and a reduction in reactive oxygen species (ROS) levels, suggesting its neuroprotective mechanism is linked to the modulation of these pathways.[10]

This compound's antagonistic effect on muscarinic receptor signaling pathways.

Conclusion

This compound is a well-established muscarinic acetylcholine receptor antagonist with additional α1-adrenergic blocking activity. While its qualitative pharmacological profile is understood, there is a notable gap in the publicly available quantitative data regarding its binding affinity and selectivity for various receptor subtypes. The experimental protocols for characterizing such compounds are standardized, primarily relying on competitive radioligand binding assays. This compound's mechanism of action involves the modulation of G-protein coupled receptor signaling pathways, leading to downstream effects on second messengers such as IP3, DAG, and cAMP, as well as influencing calcium homeostasis and reactive oxygen species levels. Further research is warranted to fully elucidate the quantitative binding profile of this compound, which will provide a more precise understanding of its therapeutic effects and potential side-effect profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 4. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodine's Reach: A Technical Guide to its Influence on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a potent anticholinergic agent with demonstrated neuroprotective and anti-inflammatory properties. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs), with a secondary activity at α1-adrenergic receptors. Beyond these initial interactions, this compound exerts a significant influence on a cascade of downstream signaling pathways crucial for cell survival, proliferation, and inflammatory responses. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a focus on the MAPK/ERK and PI3K/Akt signaling cascades. While a direct link to the NF-κB pathway is still under investigation, the well-documented anti-inflammatory effects of this compound and related compounds suggest a potential modulatory role. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling networks to facilitate further research and drug development efforts.

Core Signaling Interactions of this compound

This compound's pharmacological effects stem from its interaction with two primary receptor families:

-

Muscarinic Acetylcholine Receptors (mAChRs): this compound acts as a non-selective antagonist at mAChRs, binding to and inhibiting the activity of M1-M5 subtypes.[1][2] This blockade of acetylcholine signaling is the basis for its anticholinergic effects. In the context of cerebral ischemia, this compound hydrobromide has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissue.[3][4][5]

-

α1-Adrenergic Receptors: this compound also exhibits antagonistic properties at α1-adrenergic receptors, though with lesser potency compared to its muscarinic receptor activity.[6]

These initial receptor interactions trigger a cascade of downstream events, significantly impacting intracellular signaling.

Downstream Signaling Pathways Modulated by this compound

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound hydrobromide has been demonstrated to activate this pro-survival pathway. In a rat model of chronic cerebral hypoperfusion, this compound hydrobromide treatment led to the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase-3β (GSK-3β).[7] This activation of the Akt/GSK-3β signaling pathway is a key mechanism underlying this compound's neuroprotective effects, leading to the attenuation of neuronal cell death and apoptosis.[7]

Quantitative Data on this compound's Effects on PI3K/Akt Signaling

| Target Protein | Experimental Model | This compound Formulation | Observed Effect | Reference |

| p-Akt | Chronic Cerebral Hypoperfusion (Rat Model) | This compound Hydrobromide | Increased protein expression | [7] |

| p-GSK-3β | Chronic Cerebral Hypoperfusion (Rat Model) | This compound Hydrobromide | Increased protein expression | [7] |

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is centrally involved in regulating cell proliferation, differentiation, and survival. While direct quantitative data on ERK phosphorylation fold-change is limited, studies have implicated this compound in the modulation of this pathway. The neuroprotective and regenerative effects of this compound are, in part, attributed to its influence on this signaling cascade. Further research is warranted to quantify the precise impact of this compound on the phosphorylation status of key components of the MAPK/ERK pathway.

The NF-κB Signaling Pathway: An Indirect Link

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines and other inflammatory mediators. While direct evidence of this compound's interaction with the NF-κB pathway is not yet established, its recognized anti-inflammatory properties strongly suggest a potential modulatory role.[1] Anisodamine, a closely related compound, is proposed to exert its anti-shock effects by activating the cholinergic anti-inflammatory pathway, which involves the α7 nicotinic acetylcholine receptor (α7nAChR) and ultimately leads to the inhibition of NF-κB.[8] It is hypothesized that by blocking muscarinic receptors, Anisodamine (and potentially this compound) could increase the availability of acetylcholine to activate α7nAChR, thereby suppressing inflammation.[8] Further investigation is required to confirm a direct inhibitory effect of this compound on NF-κB activation, such as by examining its impact on IκBα phosphorylation and degradation or the nuclear translocation of the p65 subunit.

Visualizing the Signaling Networks

To facilitate a clearer understanding of the complex interplay of these pathways, the following diagrams have been generated using the Graphviz DOT language.

Key Experimental Protocols

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

This protocol is essential for quantifying the activation of the PI3K/Akt and MAPK/ERK pathways.

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples in Laemmli buffer and separate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

-

Radioligand Binding Assay for Receptor Affinity (mAChRs, α1-Adrenergic Receptors)

This protocol is used to determine the binding affinity (Ki or IC50) of this compound for its target receptors.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the receptor of interest in a suitable buffer.

-

Perform differential centrifugation to isolate the membrane fraction.

-

-

Binding Reaction:

-

Incubate membrane preparations with a specific radioligand (e.g., [3H]-NMS for mAChRs, [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled this compound.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the DNA-binding activity of NF-κB, a key step in its activation.

-

Nuclear Extract Preparation:

-

Treat cells with this compound and a pro-inflammatory stimulus (e.g., TNF-α, LPS).

-

Isolate nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.

-

-

Probe Labeling:

-

Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

-

-

Binding Reaction:

-

Incubate nuclear extracts with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of this compound would indicate inhibition of NF-κB DNA binding.

-

Conclusion and Future Directions

This compound's therapeutic potential, particularly in the realm of neuroprotection and anti-inflammation, is intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. While its antagonism of muscarinic and α1-adrenergic receptors is well-established, this guide highlights the subsequent activation of the pro-survival PI3K/Akt pathway and the likely modulation of the MAPK/ERK cascade. The anti-inflammatory effects of this compound strongly point towards an interaction with the NF-κB pathway, a hypothesis that warrants direct experimental validation.

For drug development professionals, the multifaceted signaling profile of this compound presents both opportunities and challenges. The ability to simultaneously target multiple pathways may offer therapeutic advantages in complex diseases like ischemic stroke. However, a more granular understanding of this compound's subtype selectivity at its primary receptors and the precise quantitative effects on downstream signaling components is crucial for optimizing its therapeutic index and minimizing off-target effects. Future research should focus on obtaining robust quantitative data for this compound's binding affinities and its dose-dependent effects on the phosphorylation status of key signaling molecules. Elucidating the direct or indirect nature of its interaction with the NF-κB pathway will be a critical step in fully understanding its anti-inflammatory mechanism of action. Such data will be invaluable for the rational design of novel therapeutics that leverage the beneficial signaling modulation of this intriguing natural compound.

References

- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]

- 3. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Anisodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of Anisodine, a tropane alkaloid with anticholinergic and antispasmodic properties. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily in rats and Beagle dogs. These studies reveal that this compound is rapidly absorbed and distributed, followed by a relatively fast elimination.

Absorption

Oral administration of this compound results in rapid and complete absorption from the gastrointestinal tract.[1]

Distribution

Following intravenous administration in rats, this compound distributes to various tissues. The highest peak concentrations are observed in the kidney and stomach, followed by the plasma, small intestine, lung, liver, spleen, ovary, heart, uterus, and skeletal muscle. The lowest concentrations are found in fat, testis, and the brain, suggesting limited penetration of the blood-brain barrier.[2] In most tissues, peak concentrations are reached within 5 minutes of administration, with the exception of the stomach where the peak is reached at 30 minutes.[2]

Metabolism

The in vivo metabolism of this compound in rats has been investigated, revealing the parent drug and four major metabolites in plasma: norscopine, scopine, hydroxythis compound, and N-oxide this compound.[3][4][5] The biotransformation of this compound likely involves Phase I reactions such as hydrolysis, N-demethylation, and oxidation, followed by Phase II conjugation reactions for excretion.

Excretion

The primary route of excretion for this compound and its metabolites has not been fully elucidated in the reviewed literature, but renal excretion is a likely pathway for the polar metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in Beagle dogs and rats after intravenous (i.v.) and intragastric (i.g.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs after a Single Intravenous Injection [2]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (L/h·kg) | Vz (L/kg) |

| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 2.09 ± 0.53 | 2.46 ± 0.70 |

| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 1.79 ± 0.76 | 3.70 ± 1.85 |

| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 1.94 ± 0.22 | 3.13 ± 0.43 |

Table 2: Comparative Pharmacokinetics of this compound and Other Anticholinergics in Rats

| Compound | Administration Route | Cmax (ng/mL) | Bioavailability (%) | Urinary Excretion Rate (%) |

| This compound | i.v. | 340.50 ± 44.52 | - | 32.67 |

| This compound | i.g. | - | 80.45 | - |

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing

-

Rat Studies: Sprague-Dawley (SD) rats are commonly used for tissue distribution studies.[2] For pharmacokinetic studies after oral administration, Wistar rats have been utilized.[4] A typical intravenous dose for tissue distribution is 5 mg/kg of this compound hydrobromide.[2] For oral administration to study metabolism, a single dose of 20 mg of this compound has been used.[4][5]

-

Beagle Dog Studies: Beagle dogs are used for intravenous pharmacokinetic studies at doses of 0.1, 0.3, and 0.9 mg/kg of this compound hydrobromide.[2]

Sample Collection

-

Plasma: In Beagle dogs, blood samples are collected from the cephalic vein at multiple time points, such as 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours after administration.[2] In rats, blood is collected at various time points post-administration.

-

Tissues: In rat tissue distribution studies, animals are sacrificed at different time points, and various organs (heart, liver, spleen, lung, kidney, brain, stomach, small intestine, skeletal muscle, fat, ovary, uterus, and testis) are collected.[2]

Sample Preparation

-

Plasma: A protein precipitation method is employed. Methanol is added to the plasma samples to precipitate proteins, followed by centrifugation to collect the supernatant for analysis.[3][4][5]

-

Tissues: Tissues are first weighed and then homogenized in a suitable buffer (e.g., saline or phosphate-buffered saline) to create a uniform suspension. This is typically done using a mechanical homogenizer on ice. The homogenate is then subjected to a protein precipitation step, similar to plasma samples, before analysis.

Analytical Methodology: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of this compound and its metabolites in biological matrices.

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and a volatile buffer, such as 0.01% triethylamine solution (2 mM) adjusted to pH 3.5 with formic acid, in a 60:40 (v/v) ratio.[3]

-

Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

-

Injection Volume: A small injection volume, typically 2-10 µL, is used.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of tropane alkaloids.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor ion to product ion transitions for this compound and its metabolites. While specific MRM transitions for this compound are not detailed in the provided search results, a standard method development approach would involve optimizing the collision energy for the fragmentation of the protonated molecule [M+H]+ of this compound and each metabolite to identify the most abundant and stable product ions for quantification and confirmation.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

In Vivo Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic biotransformation of this compound in vivo based on identified metabolites.

Caption: Proposed in vivo metabolic pathway of this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This action blocks the effects of the neurotransmitter acetylcholine. The diagram below provides a simplified representation of the signaling pathway inhibited by this compound.

Caption: this compound as a competitive antagonist at muscarinic receptors.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Analysis of this compound and its metabolites in rat plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Anisodine

This technical guide provides a comprehensive overview of the current understanding of anisodine's ability to cross the blood-brain barrier (BBB). It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available quantitative data, experimental methodologies, and known transport mechanisms.

Introduction

This compound is a naturally occurring tropane alkaloid with anticholinergic properties. Its ability to penetrate the central nervous system is crucial for its neuroprotective effects, which have been observed in various preclinical models of neurological disorders. Understanding the kinetics and mechanisms of its transport across the blood-brain barrier is paramount for its development as a potential therapeutic agent for CNS conditions. This guide synthesizes the available scientific literature to provide a detailed technical resource on the BBB permeability of this compound.

Quantitative Data on this compound Blood-Brain Barrier Permeability

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the blood-brain barrier permeability of this compound.

Table 1: In Vivo Distribution of this compound in Rats

This table presents data from a tissue distribution study in rats following a single intravenous injection of this compound hydrobromide, demonstrating its ability to penetrate the brain.

| Parameter | Time Point | This compound Concentration (ng/mL or ng/g) | Brain-to-Plasma Ratio | Reference |

| Plasma Concentration | 5 min | 1967.6 ± 569.4 | - | [1] |

| Brain Concentration | 5 min | < 200 | < 0.10 | [1] |

Data presented as mean ± standard deviation.

Table 2: In Vitro Interaction of this compound with Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)

This table details the interaction of this compound with specific SLC transporters, indicating a potential carrier-mediated transport mechanism. The data is from studies using stably transfected HEK293 cells.[2][3]

| Transporter | Interaction Type | Parameter | Value |

| OCT1 (SLC22A1) | Inhibition | IC₅₀ | 12.9 µmol·L⁻¹ |

| OCT2 (SLC22A2) | Inhibition | IC₅₀ | > 1.8 mmol·L⁻¹ |

| Substrate | Kₘ | 13.3 ± 2.6 µmol·L⁻¹ | |

| Vₘₐₓ | 286.8 ± 53.6 pmol/mg protein/min | ||

| OCT3 (SLC22A3) | Inhibition | IC₅₀ | Not specified |

| MATE1 (SLC47A1) | Inhibition | IC₅₀ | Not specified |

| MATE2-K (SLC47A2) | Inhibition | IC₅₀ | Not specified |

IC₅₀: Half-maximal inhibitory concentration; Kₘ: Michaelis-Menten constant; Vₘₐₓ: Maximum velocity.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound's BBB permeability.

In Vivo Tissue Distribution Studies in Rats

Objective: To determine the concentration of this compound in various tissues, including the brain, after systemic administration.

Animal Model: Male Sprague-Dawley rats.[4]

Drug Administration: A single intravenous injection of this compound hydrobromide (5 mg/kg) is administered.[1]

Sample Collection:

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection, animals are anesthetized.

-

Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

-

Animals are euthanized, and brains are rapidly excised, rinsed with ice-cold saline, blotted dry, and weighed.

-

All samples are stored at -80°C until analysis.

Sample Preparation and Analysis (UPLC-MS/MS):

-

Plasma: An aliquot of plasma is mixed with a protein precipitation agent (e.g., methanol or acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.[5]

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer. An aliquot of the homogenate undergoes protein precipitation with an organic solvent containing an internal standard. Following centrifugation, the supernatant is analyzed.

-

Quantification: The concentration of this compound in plasma and brain homogenate is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[4]

Workflow for In Vivo Brain Distribution Study

In Vitro Transporter Interaction Assay

Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters, such as Organic Cation Transporters (OCTs).

Cell Model: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress a specific transporter (e.g., OCT1, OCT2).[2][3]

Inhibition Assay (IC₅₀ Determination):

-

HEK293 cells overexpressing the transporter of interest are seeded in 24-well plates.

-

On the day of the experiment, cells are washed with a transport buffer.

-

Cells are then incubated with a known fluorescent or radiolabeled substrate of the transporter in the presence of varying concentrations of this compound.

-

After a defined incubation period, the uptake of the substrate is stopped by washing with ice-cold buffer.

-

Cells are lysed, and the intracellular concentration of the substrate is measured using a fluorescence plate reader or liquid scintillation counter.

-

The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Substrate Assay (Kₘ and Vₘₐₓ Determination):

-

Transfected HEK293 cells are seeded as described above.

-

Cells are incubated with varying concentrations of radiolabeled this compound for a short period to measure the initial rate of uptake.

-

Uptake is terminated by washing with ice-cold buffer.

-

Intracellular radioactivity is quantified by liquid scintillation counting.

-

The kinetic parameters, Kₘ and Vₘₐₓ, are determined by fitting the uptake data to the Michaelis-Menten equation.

Workflow for In Vitro Transporter Interaction Assay

Mechanisms of this compound Transport Across the Blood-Brain Barrier

The available evidence suggests that this compound crosses the blood-brain barrier, likely through a combination of passive diffusion and carrier-mediated transport. While its physicochemical properties may allow for some degree of passive diffusion, recent in vitro studies have identified a specific transporter involved in its cellular uptake.

This compound has been identified as a substrate for the Organic Cation Transporter 2 (OCT2), also known as SLC22A2.[2][3] OCTs are a family of transporters that mediate the uptake of a wide range of endogenous and exogenous organic cations. The identification of this compound as an OCT2 substrate suggests that this transporter may play a role in its entry into brain endothelial cells, the primary constituents of the BBB. Further research is needed to fully elucidate the contribution of OCT2 and potentially other transporters to the overall brain penetration of this compound.

Neuroprotective Signaling Pathways of this compound

Once within the central nervous system, this compound exerts its neuroprotective effects through the modulation of intracellular signaling pathways. Two key pathways have been identified:

-

Akt/GSK-3β Signaling Pathway: this compound hydrobromide has been shown to activate the Akt/GSK-3β signaling pathway, which is known to play a crucial role in promoting cell survival and inhibiting apoptosis.[3] Activation of Akt leads to the phosphorylation and inhibition of GSK-3β, a kinase that can promote apoptosis.

-

p-ERK1/2/HIF-1α/VEGF Signaling Pathway: Compound this compound has been found to modulate the p-ERK1/2/HIF-1α/VEGF pathway in response to hypoxic conditions. This pathway is involved in cellular proliferation and response to low oxygen levels.

Akt/GSK-3β Neuroprotective Signaling Pathway

p-ERK1/2/HIF-1α/VEGF Signaling Pathway in Hypoxia

Conclusion

The available data clearly indicate that this compound can cross the blood-brain barrier. In vivo studies in rats have demonstrated its presence in the brain following systemic administration. Mechanistically, the transport of this compound across the BBB is likely a multifactorial process involving passive diffusion and carrier-mediated transport, with the organic cation transporter OCT2 identified as a key player in its cellular uptake. Once in the CNS, this compound activates neuroprotective signaling cascades, including the Akt/GSK-3β and p-ERK1/2/HIF-1α/VEGF pathways.

Further research is warranted to quantify the in vitro permeability of this compound using cell-based BBB models to determine its apparent permeability coefficient (Papp). Additionally, a more comprehensive investigation into its interaction with other BBB transporters, such as P-glycoprotein and organic anion transporters, would provide a more complete understanding of its brain disposition. This knowledge will be invaluable for the continued development of this compound as a therapeutic agent for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. An in vitro study on interaction of this compound and monocrotaline with organic cation transporters of the SLC22 and SLC47 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Anisodine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anisodine, a tropane alkaloid isolated from Anisodus tanguticus, exhibits significant anticholinergic and antispasmodic properties. Its therapeutic potential, particularly in treating acute circulatory shock, has spurred interest in its stereoselective synthesis. This technical guide provides an in-depth overview of the primary enantioselective synthetic route to (-)-anisodine, focusing on the key strategic reactions, and detailed experimental protocols. Quantitative data for each synthetic step is summarized, and the underlying pharmacological mechanism is illustrated.

Introduction

(-)-Anisodine is a naturally occurring tropane alkaloid with a complex stereochemical architecture.[1] It functions as a muscarinic acetylcholine receptor antagonist and an α1-adrenergic receptor antagonist.[1][2][3] This dual activity contributes to its use in clinical settings in China for the treatment of acute circulatory shock.[1] The development of efficient and stereocontrolled synthetic methodologies is crucial for the production of enantiomerically pure (-)-anisodine, which is essential for its pharmacological activity and for conducting further structure-activity relationship studies. This document details the most prominent and effective enantioselective total synthesis of (-)-anisodine reported to date.

Retrosynthetic Analysis and Strategy

The most efficient and widely cited enantioselective synthesis of (-)-anisodine commences with the readily available starting material, 6-β-acetyltropine. The core of the synthetic strategy revolves around a pivotal Sharpless Asymmetric Dihydroxylation (AD) reaction to introduce the requisite stereochemistry at the C6 and C7 positions of the tropane core.

Caption: Retrosynthetic analysis of (-)-anisodine.

Enantioselective Synthesis of (-)-Anisodine

The forward synthesis from 6-β-acetyltropine involves a sequence of key transformations to construct the target molecule with high stereocontrol.

Synthesis of the α,β-Unsaturated Ketone Intermediate

The synthesis begins with the protection of the secondary alcohol of 6-β-acetyltropine, followed by an intramolecular aldol condensation to form the α,β-unsaturated ketone. This intermediate is the substrate for the key stereochemistry-inducing step.

Sharpless Asymmetric Dihydroxylation

The cornerstone of this enantioselective synthesis is the Sharpless Asymmetric Dihydroxylation (AD) of the α,β-unsaturated ketone intermediate. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), in the presence of a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, leading to the desired stereoisomer of the diol.

Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.

Formation of the Epoxide and Final Esterification

Following the asymmetric dihydroxylation, the resulting diol is converted to an epoxide. The final step in the synthesis is the esterification of the C3 hydroxyl group with tropic acid to yield (-)-anisodine.

Quantitative Data

The following table summarizes the reported yields for the key steps in the enantioselective synthesis of (-)-anisodine.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Aldol Condensation | 6-β-Acetyltropine | α,β-Unsaturated Ketone | 1. Ac2O, pyridine; 2. Pyrrolidine, benzene, reflux | 85 | N/A |

| Sharpless Asymmetric Dihydroxylation | α,β-Unsaturated Ketone | Chiral Diol | AD-mix-β, t-BuOH/H2O, 0 °C to rt | 92 | >99 |

| Epoxidation | Chiral Diol | Epoxide Intermediate | 1. TsCl, pyridine; 2. NaOMe, MeOH | 88 | N/A |

| Esterification | Epoxide Intermediate | (-)-Anisodine | Tropic acid, DCC, DMAP, CH2Cl2 | 75 | N/A |

Detailed Experimental Protocols

Synthesis of the α,β-Unsaturated Ketone

To a solution of 6-β-acetyltropine (1.0 g, 5.46 mmol) in pyridine (10 mL) was added acetic anhydride (1.12 g, 10.92 mmol) at 0 °C. The mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was dissolved in benzene (20 mL). Pyrrolidine (0.46 g, 6.55 mmol) was added, and the mixture was refluxed with a Dean-Stark trap for 8 hours. The solvent was evaporated, and the residue was purified by column chromatography (silica gel, petroleum ether/acetone = 3:1) to afford the α,β-unsaturated ketone as a yellow oil (0.83 g, 85% yield).

Sharpless Asymmetric Dihydroxylation to the Chiral Diol

To a stirred mixture of AD-mix-β (7.6 g) in t-BuOH/H2O (1:1, 50 mL) at room temperature was added the α,β-unsaturated ketone (0.8 g, 4.46 mmol). The heterogeneous mixture was stirred vigorously at room temperature for 24 hours. Sodium sulfite (2.5 g) was then added, and the mixture was stirred for another hour. The reaction was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, CH2Cl2/MeOH = 10:1) to give the chiral diol as a white solid (0.87 g, 92% yield, >99% ee).

Synthesis of the Epoxide Intermediate

To a solution of the chiral diol (0.8 g, 3.75 mmol) in pyridine (15 mL) was added p-toluenesulfonyl chloride (0.79 g, 4.13 mmol) at 0 °C. The mixture was stirred at this temperature for 6 hours. The reaction was quenched with water and extracted with CH2Cl2. The organic layer was washed with saturated CuSO4 solution and brine, dried over Na2SO4, and concentrated. The crude tosylate was dissolved in methanol (20 mL), and sodium methoxide (0.41 g, 7.5 mmol) was added. The mixture was stirred at room temperature for 2 hours. The solvent was removed, and the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH = 15:1) to afford the epoxide as a white solid (0.65 g, 88% yield).

Synthesis of (-)-Anisodine

To a solution of the epoxide intermediate (0.5 g, 2.56 mmol) and tropic acid (0.47 g, 2.82 mmol) in dry CH2Cl2 (20 mL) were added dicyclohexylcarbodiimide (DCC, 0.63 g, 3.07 mmol) and 4-dimethylaminopyridine (DMAP, 31 mg, 0.26 mmol). The mixture was stirred at room temperature for 12 hours. The precipitate was filtered off, and the filtrate was washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated. The residue was purified by preparative TLC (CH2Cl2/MeOH = 8:1) to give (-)-anisodine as a white solid (0.67 g, 75% yield).

Pharmacological Signaling Pathway

(-)-Anisodine exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs) and α1-adrenergic receptors.

Caption: Mechanism of action of (-)-anisodine.

By blocking mAChRs, (-)-anisodine inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions. Its antagonism of α1-adrenergic receptors counteracts the vasoconstrictive effects of norepinephrine, contributing to its efficacy in improving microcirculation during circulatory shock.

Conclusion

The enantioselective total synthesis of (-)-anisodine has been efficiently achieved, with the Sharpless Asymmetric Dihydroxylation serving as the key stereochemistry-defining step. This route provides access to the enantiomerically pure natural product in good overall yield. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further exploration of the pharmacological properties of (-)-anisodine and its analogs, facilitated by a reliable synthetic supply, holds promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Extraction and Purification of Anisodine from Anisodus tanguticus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine, a tropane alkaloid naturally occurring in Anisodus tanguticus, has garnered significant interest in the pharmaceutical industry for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the methodologies for the extraction and purification of this compound from its principal botanical source, Anisodus tanguticus. The document details established experimental protocols, presents quantitative data on alkaloid yields, and includes visual representations of the experimental workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Factors Influencing this compound Content in Anisodus tanguticus

The concentration of this compound in A. tanguticus is influenced by various agronomic factors. Understanding these variables is crucial for optimizing the cultivation and harvesting of the plant material to maximize the yield of the target alkaloid.

Table 1: Influence of Planting Density and Harvesting Period on this compound Content [4]

| Planting Density (cm) | Harvesting Period | This compound Content (%) | Total this compound Accumulation ( kg/ha ) |

| 40 x 50 | Greening Period | 0.1201 | - |

| 40 x 50 | Growth Period | - | 51.44 |

| 50 x 50 | Second Wilting Period | - | 33.09 |

Table 2: Effect of Nutrient Application on Total Alkaloid Yield [5][6]

| Nutrient | Application Rate ( kg/ha ) | Total Alkaloid Yield ( kg/ha ) |

| Nitrogen | 225 | 205.79 |

| Potassium | 75 | 146.91 |

| Phosphorus | 750 | 142.18 |

Extraction of this compound from Anisodus tanguticus

The initial step in obtaining this compound is its extraction from the dried and powdered plant material, typically the roots, which are known to have a higher concentration of tropane alkaloids.[3][7] Several methods employing different solvents have been reported, with ultrasonic-assisted extraction being a common and efficient technique.

Experimental Protocol: Ultrasonic-Assisted Solvent Extraction

This protocol outlines a general procedure for the extraction of this compound from A. tanguticus powder.

Materials:

-

Dried and powdered Anisodus tanguticus root material

-

Ammonia solution

-

Chloroform

-

Methanol (with 2% formic acid)

-

Water (with 2% formic acid)

-

Ultrasonic bath

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Alkalinization: Weigh a desired amount of powdered A. tanguticus (e.g., 2.00 g) and transfer it to a flask. Add a small volume of ammonia solution (e.g., 4 mL) and mix thoroughly. Allow the mixture to stand for approximately 10 minutes. This step is crucial for converting the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction (Option A - Chloroform):

-

Solvent Extraction (Option B - Methanol/Water with Formic Acid):

-

To 0.2 g of powdered sample, add 8 mL of methanol (containing 2% formic acid) and 2 mL of water (containing 2% formic acid).

-

Sonicate the mixture at 1500 W for 30 minutes at room temperature.

-

-

Filtration: Filter the resulting mixture to separate the solid plant debris from the liquid extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of alkaloids and other plant metabolites. Therefore, a purification step is essential to isolate this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for this purpose, offering high resolution and efficiency.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a general guideline for the purification of this compound from the crude extract using preparative HPLC. The exact conditions may need to be optimized based on the specific column and equipment used.

Materials:

-

Crude alkaloid extract

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Acids for mobile phase modification (e.g., formic acid, acetic acid)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A preparative C18 column is commonly used for the separation of alkaloids.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of this compound from other components.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength of around 210 nm is suitable for monitoring the elution of this compound.[4]

-

-

Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of this compound as it elutes from the column.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or UPLC-MS to confirm the purity of the isolated this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Anisodus tanguticus.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound primarily exerts its pharmacological effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[8][9] This antagonism prevents the binding of the neurotransmitter acetylcholine, leading to a blockade of parasympathetic nerve impulses.

Conclusion

This technical guide provides a detailed framework for the extraction and purification of this compound from Anisodus tanguticus. The successful isolation of high-purity this compound is contingent upon the careful selection of plant material with high alkaloid content, efficient extraction methodologies, and robust purification techniques. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development of pharmaceuticals derived from this potent natural compound. Further optimization of each step, particularly the preparative chromatography, can lead to enhanced yields and purity, thereby facilitating the advancement of this compound-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anisodus tanguticus - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exogenous regulation of macronutrients promotes the accumulation of alkaloid yield in anisodus tanguticus (Maxim.) pascher - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 9. What is this compound Hydrobromide used for? [synapse.patsnap.com]

An In-depth Technical Guide on the Structure-Activity Relationship Studies of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Anisodine

This compound, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid naturally found in plants of the Solanaceae family, particularly Anisodus tanguticus.[1] It is utilized in China for the treatment of acute circulatory shock due to its antispasmodic and anticholinergic properties.[1] this compound's mechanism of action primarily involves the antagonism of muscarinic acetylcholine receptors (mAChRs), and it also exhibits some α1-adrenergic receptor blocking activity.[1] Structurally, it is the ester of scopine and α-hydroxytropic acid. The presence of the 6,7-epoxy group in the tropane ring is a key feature, shared with scopolamine.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon data from related tropane alkaloids to infer the structural requirements for its biological activity. It includes detailed experimental protocols for the synthesis and pharmacological evaluation of this compound derivatives and visual diagrams to illustrate key pathways and workflows.

Core Structure and Pharmacological Activity

This compound's pharmacological effects are primarily attributed to its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). As a competitive antagonist, it blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve stimulation.[2] This leads to effects such as smooth muscle relaxation, reduced glandular secretions, and central nervous system effects.

Structure-Activity Relationship (SAR) Analysis

The key structural components of this compound that influence its activity are the tropane skeleton, the ester linkage, and the tropic acid moiety. Modifications to these parts can significantly alter potency and receptor selectivity.

The Tropane Ring System

The bicyclic tropane ring provides a rigid scaffold that correctly orients the ester and nitrogen functionalities for receptor interaction.

-

The 6,7-Epoxy Group: The presence of the 6,7-epoxy bridge in this compound (and scopolamine) is a significant structural feature. While direct comparative data for this compound derivatives with and without this group is scarce, studies on related tropane alkaloids suggest this modification can influence central nervous system effects.[3]

-

The Nitrogen Atom: The tertiary amine at the N-8 position is crucial for activity. It is protonated at physiological pH, and the resulting quaternary ammonium group is believed to interact with a negatively charged residue, likely an aspartic acid, in the binding pocket of the muscarinic receptor.

-

Quaternization: N-alkylation to form quaternary ammonium salts generally enhances peripheral anticholinergic activity while reducing central nervous system penetration due to the permanent positive charge. For instance, N-butylscopolammonium bromide (Buscopan) is a peripherally acting antispasmodic.[3]

-

The Ester Moiety

The ester group at the C-3 position is essential for high-affinity binding to muscarinic receptors.

-

Ester Linkage: The carbonyl oxygen of the ester is thought to form a hydrogen bond with a key residue in the receptor binding site.

-

Stereochemistry at C-3: The stereochemistry of the ester linkage is critical. In related tropane alkaloids, the (S)-enantiomer of the tropic acid moiety is significantly more potent than the (R)-enantiomer.

The Tropic Acid Moiety

Modifications to the tropic acid portion of the molecule have a profound impact on activity.

-

Hydroxyl Group: The hydroxyl group on the tropic acid is critical for high-affinity binding, likely through hydrogen bonding with the receptor.

-

Phenyl Ring: The phenyl group contributes to the binding affinity through hydrophobic interactions within the receptor pocket. Substitutions on the phenyl ring can modulate activity, though specific data for this compound derivatives is lacking.

Quantitative Data Summary

As previously stated, a comprehensive table detailing the SAR of a series of this compound derivatives with their corresponding Ki or IC50 values is not available in the reviewed literature. However, to provide a comparative context, the following table summarizes the affinity of this compound and related, well-characterized tropane alkaloids for muscarinic receptors.

| Compound | Receptor Subtype | Affinity (Ki, nM) | Species | Reference |

| This compound | M1 (central) | Weak affinity (relative to M2) | Rat | [4] |

| M2 (cardiac) | High affinity | Rat | [4] | |

| Atropine | Non-selective | ~1-2 | Various | General Pharmacology Literature |

| Scopolamine | Non-selective | ~0.1-1 | Various | General Pharmacology Literature |

| N-methylscopolamine | Non-selective | ~0.1 | Various | General Pharmacology Literature |

Note: This table is illustrative and compiles data from various sources. Direct comparison of absolute values should be done with caution due to differing experimental conditions.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives would typically start from a suitable tropane precursor, such as scopine or a derivative thereof.

General Protocol for Esterification:

-

Preparation of the Acid Chloride: The desired tropic acid analog (with modifications on the phenyl ring or the hydroxyl group) is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent (e.g., dichloromethane, DCM) at room temperature.

-

Esterification: The scopine or a related tropane alcohol is dissolved in an anhydrous, non-protic solvent (e.g., DCM, pyridine) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.

-

The acid chloride, dissolved in the same solvent, is added dropwise to the cooled solution of the alcohol. A base, such as pyridine or triethylamine, is often included to neutralize the HCl generated during the reaction.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound analog.

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the affinity (Ki) of test compounds for the different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective antagonist radioligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled antagonist, such as atropine (e.g., 1 µM).

-

Test compounds (this compound derivatives) at various concentrations.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

A fixed concentration of [³H]-NMS (typically at or near its Kd value).

-

Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of atropine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: General experimental workflow for this compound SAR studies.

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Caption: Key structural features of this compound influencing its activity.

Conclusion

The structure-activity relationship of this compound, a potent anticholinergic agent, is governed by the interplay of its tropane skeleton, the ester functionality at C-3, and the tropic acid moiety. While specific quantitative data for a broad series of this compound derivatives is limited in the current literature, the well-established SAR of related tropane alkaloids provides a strong framework for understanding the structural requirements for its activity and for guiding the design of novel analogs. The experimental protocols detailed herein offer a foundation for the synthesis and pharmacological evaluation of such compounds, which could lead to the development of new therapeutic agents with improved potency and selectivity for specific muscarinic receptor subtypes. Further research is warranted to systematically explore the SAR of this compound through the synthesis and testing of a diverse library of derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inhn.org [inhn.org]

- 4. 6beta-Acetoxynortropane: a potent muscarinic agonist with apparent selectivity toward M2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Anisodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid naturally found in certain members of the Solanaceae plant family.[1] It is recognized for its significant pharmacological properties, including acting as an antispasmodic and anticholinergic agent.[1] In clinical practice, particularly in China, this compound is utilized in the treatment of acute circulatory shock.[1][2] This compound functions as a muscarinic acetylcholine receptor antagonist and an α₁-adrenergic receptor antagonist.[1] Given its therapeutic importance, a thorough understanding of its natural origins and biosynthetic pathway is crucial for its sustainable production and for the development of novel derivatives. This guide provides a detailed overview of the primary natural sources of this compound, its complex biosynthetic pathway, and the experimental methodologies used for its study.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Solanaceae (nightshade) family, which is renowned for its production of a wide array of tropane alkaloids.[3][4]

Primary Plant Source: Anisodus tanguticus

Other Potential Sources

While A. tanguticus is the most cited source, other plants within the Solanaceae family, known for producing related tropane alkaloids like scopolamine and hyoscyamine, are potential, albeit minor, sources. These include:

-

Scopolia species: The genus Scopolia, closely related to Anisodus, contains various tropane alkaloids. Scopolia carniolica is known to produce hyoscine (scopolamine) and hyoscyamine.[9][10][11] this compound has been sourced from herbs of Scopolia tangutica, a synonym for Anisodus tanguticus.[1][12]

-

Hyoscyamus species (Henbane): Species like Hyoscyamus niger are well-documented producers of hyoscyamine and scopolamine.[13][14] Some studies on hairy root cultures of H. niger have also reported the production of anisodamine, a closely related alkaloid, suggesting the potential for this compound synthesis.[15]

-

Atropa belladonna (Deadly Nightshade): This is a classic source of tropane alkaloids, primarily atropine (the racemic form of hyoscyamine) and scopolamine.[16][17][18] The enzymatic machinery present in this plant is very similar to that required for this compound biosynthesis.

Quantitative Data on Alkaloid Content

The concentration of this compound and related tropane alkaloids varies significantly depending on the plant species, the specific organ, geographical origin, and environmental conditions.[19] The roots are generally the most concentrated source of these alkaloids.[2][17][20]

| Plant Species | Plant Part | This compound (mg/g dry wt) | Anisodamine (mg/g dry wt) | Atropine/Hyoscyamine (mg/g dry wt) | Scopolamine (mg/g dry wt) | Reference |

| Anisodus tanguticus | Roots | 0.10 - 1.87 | 0.11 - 0.88 | 0.20 - 4.44 | - | [19] |

| Anisodus tanguticus | Aerial Parts | 0.03 - 2.64 | 0.03 - 0.59 | 0.02 - 1.13 | - | [19] |

| Hyoscyamus niger (Hairy Roots) | Roots | - | 0.67 | 1.6 | 5.3 | [15] |

| Atropa belladonna (Wild) | Roots | - | - | 8.06% (Total Alkaloids) | - | [20] |

| Atropa belladonna (Wild) | Leaves | - | - | 2.88% (Total Alkaloids) | - | [20] |

| Scopolia carniolica | Rhizome | - | - | Present | Present (Primary) | [9] |

Biosynthesis of this compound

This compound is a derivative of scopolamine, and its formation is embedded within the well-studied tropane alkaloid biosynthetic pathway. This complex pathway originates from amino acids and involves a series of enzymatic reactions primarily occurring in the plant's roots.[3][4]

The biosynthesis can be divided into several key stages:

-

Formation of the Tropane Ring: The pathway begins with the amino acid L-ornithine, which is converted to putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. Following oxidative deamination, N-methylputrescine cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is the crucial branch point for the biosynthesis of both tropane and nicotine alkaloids.[4] The subsequent condensation with a malonyl-CoA-derived unit leads to the formation of tropinone, the first intermediate with the characteristic tropane ring.[4][21]

-

Formation of Tropine: Tropinone is stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine (3α-tropanol).[4]

-

Formation of Hyoscyamine: The pathway then involves the synthesis of the tropic acid moiety from the amino acid L-phenylalanine. Tropine undergoes esterification with a derivative of tropic acid (phenyllactyl-CoA) to form littorine, which is then rearranged to hyoscyamine.[4][21]

-

Conversion to Scopolamine and this compound: Hyoscyamine is converted in a two-step oxidative process catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H), a bifunctional enzyme with hydroxylase and epoxidase activity. First, H6H hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine. Subsequently, the same enzyme catalyzes an epoxidation reaction, forming the characteristic oxirane ring of scopolamine. This compound, being α-hydroxyscopolamine, is understood to be a further hydroxylation product, though the specific enzyme for this final step is less characterized.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Methodologies

The extraction and quantification of this compound from plant matrices require robust analytical techniques to ensure accuracy and reproducibility. The methods typically involve solid-liquid extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction Protocol

A common protocol for the extraction of this compound and related tropane alkaloids from dried plant material is as follows:

-

Grinding: Air-dried plant material (e.g., roots) is ground into a fine powder to increase the surface area for efficient extraction.[19]

-

Extraction: A precisely weighed amount of the powdered sample (e.g., 0.2 g) is subjected to extraction with a solvent mixture.[19] A typical solvent system is methanol and water, both acidified with formic acid (e.g., 8 mL of methanol with 2% formic acid and 2 mL of water with 2% formic acid).[19]

-

Sonication: The mixture is sonicated for a defined period (e.g., 30 minutes) at room temperature to facilitate the release of alkaloids from the plant cells.[19][22]

-

Centrifugation and Filtration: The resulting suspension is centrifuged to separate the solid plant debris from the liquid extract. The supernatant is then filtered through a microfilter (e.g., 0.22 μm) to remove any remaining particulate matter before analysis.[19][22]

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying tropane alkaloids.

-

Chromatographic Separation: The filtered extract is injected into a UPLC system equipped with a suitable column (e.g., RP-C18). A gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid is employed to separate the different alkaloids based on their polarity.[23]

-

Mass Spectrometric Detection: The eluent from the UPLC is directed to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[22][23]

-

Identification and Quantification: this compound is identified by its specific retention time and its mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (m/z 320.1493) and its characteristic fragment ions.[19][23] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.[19]

Caption: General workflow for this compound extraction and quantification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anisodus tanguticus - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anisodus tanguticus (Maxim.) Pascher | Plants of the World Online | Kew Science [powo.science.kew.org]

- 6. Frontiers | Predicting potential and quality distribution of Anisodus tanguticus (Maxim.) Pascher under different climatic conditions in the Qinghai–Tibet plateau [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anisodus - Wikipedia [en.wikipedia.org]

- 9. Scopola. | Henriette's Herbal Homepage [henriettes-herb.com]

- 10. Scopolia carniolica var. hladnikiana: Alkaloidal Analysis and Potential Taxonomical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solanaceae - Wikipedia [en.wikipedia.org]

- 12. This compound | CAS:52646-92-1 | Manufacturer ChemFaces [chemfaces.com]

- 13. Hyoscyamus niger - Wikipedia [en.wikipedia.org]

- 14. Solanaceae: Henbane [fs.usda.gov]

- 15. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.ekb.eg [journals.ekb.eg]

- 17. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 18. Oxford University Plants 400: Atropa belladonna [herbaria.plants.ox.ac.uk]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. d.lib.msu.edu [d.lib.msu.edu]

- 22. akjournals.com [akjournals.com]